Product packaging for Pradimicin FS(Cat. No.:CAS No. 146446-03-9)

Pradimicin FS

Cat. No.: B133080
CAS No.: 146446-03-9
M. Wt: 966.9 g/mol
InChI Key: NXBPDHXFSCZHOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pradimicin FS (CAS Number: 146446-03-9, Molecular Formula: C41H46N2O22S, Molecular Weight: 950.87 g/mol) is a chemically defined D-serine analog of pradimicin S, produced through the directed fermentation of Actinomadura spinosa with exogenous D-serine . It belongs to the pradimicin family of antibiotics, which are characterized by a unique benzo[α]naphthacenequinone core structure and are the only known class of non-peptidic natural products that function as lectin-like carbohydrate-binding agents . Its primary research value lies in its calcium-dependent mechanism of action, where it selectively recognizes and binds to terminal D-mannoside residues on glycans, such as those found on fungal cell walls and viral envelope glycoproteins . This specific binding can lead to the disruption of cell membrane integrity in fungi and inhibition of viral entry . Studies indicate that this compound possesses significant research activity, demonstrating effectiveness in in vitro antifungal models and showing potential in investigations for viral infections, with activity noted against HIV in syncytium formation inhibition assays . Its water-soluble properties make it a valuable tool for probing carbohydrate-protein interactions and studying mechanisms of pathogen inhibition. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H46N2O23S B133080 Pradimicin FS CAS No. 146446-03-9

Properties

CAS No.

146446-03-9

Molecular Formula

C41H46N2O23S

Molecular Weight

966.9 g/mol

IUPAC Name

2-[[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C41H46N2O23S/c1-11-5-17-24(31(51)21(11)38(55)43-18(9-44)39(56)57)23-15(8-16-25(32(23)52)28(48)14-6-13(61-4)7-19(46)22(14)27(16)47)29(49)35(17)64-40-33(53)36(26(42-3)12(2)62-40)65-41-34(54)37(66-67(58,59)60)30(50)20(10-45)63-41/h5-8,12,18,20,26,29-30,33-37,40-42,44-46,49-54H,9-10H2,1-4H3,(H,43,55)(H,56,57)(H,58,59,60)

InChI Key

NXBPDHXFSCZHOH-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(C(O7)CO)O)OS(=O)(=O)O)O)NC

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(C(O7)CO)O)OS(=O)(=O)O)O)NC

Synonyms

N-((5-O-(4',6'-dideoxy-4'-(methylamino)-3'-O-(3''-O-sulfo-beta-D-glucopyranosyl)-beta-D-galactopyranosyl)-5,6,8,13-tetrahydro-1,5,6,9,14-pentahydroxy-1-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacene-2-yl)carbonyl)-D-serine
pradimicin FS

Origin of Product

United States

Biosynthesis and Production of Pradimicin Fs

Natural Bioproduction Pathways

The biosynthesis of pradimicins, including Pradimicin FS, is a complex process orchestrated by a series of enzymes encoded within a dedicated gene cluster. usu.edu This pathway begins with the assembly of a polyketide backbone, which then undergoes extensive modifications, including cyclization, oxidation, glycosylation, and amino acid attachment, to yield the final bioactive molecule. nih.govrsc.org

Pradimicins are natural products synthesized by bacteria belonging to the genus Actinomadura, a group of Gram-positive actinomycetes. usu.edursc.orgjst.go.jp The first pradimicins were isolated from Actinomadura hibisca P157-2 (ATCC 53557). usu.edursc.org Other known natural producers include Actinomadura verrucosospora subsp. neohibisca and Actinomadura spadix. rsc.orgasm.org

Specifically, this compound is a D-serine analogue of Pradimicin S. doi.orgnih.gov It is produced through directed biosynthesis by the strain Actinomadura spinosa AA0851. rsc.orgdoi.orgnih.gov This process involves supplementing the fermentation medium with D-serine, which is then incorporated into the final structure by the microorganism's biosynthetic machinery. doi.orgnih.govgoogle.com Researchers have also successfully derived ferrous sulfate-resistant strains from Actinomadura spinosa AA0851 to achieve higher yields of this compound. doi.orgnih.gov

The genetic blueprint for pradimicin production is located in a dedicated biosynthetic gene cluster (BGC). amazonaws.comnih.gov In Actinomadura hibisca P157-2, this cluster, referred to as the pdm cluster, has been cloned and sequenced, revealing a 39-kb DNA segment containing 28 open reading frames (ORFs). amazonaws.comnih.govjmb.or.kr These genes encode all the necessary machinery, including a Type II polyketide synthase (PKS), tailoring enzymes, and resistance proteins. amazonaws.comnih.gov The involvement of this cluster in pradimicin biosynthesis was confirmed through gene inactivation studies. amazonaws.comnih.gov The proteins deduced from the gene cluster show significant similarities to those from other angucyclic polyketide pathways, such as those for rubromycin and fredericamycin. amazonaws.comnih.govresearchgate.net

Pradimicins are classified as type II polyketides, which are synthesized by a multi-enzyme complex rather than a single large protein. nih.govmdpi.com The core of the pradimicin structure is a dodecaketide, a 24-carbon chain assembled by the PKS system. nih.govescholarship.org The minimal PKS required for this synthesis consists of three key components encoded by the prmA, prmB, and prmC genes (also referred to as pdmA, pdmB, and pdmC). rsc.orgasm.orgamazonaws.com These enzymes work together to catalyze the sequential condensation of acyl-CoA precursors, with malonyl-CoA serving as the extender unit. amazonaws.comnlk.cz

GeneProteinFunctionReference
prmA (pdmA)Ketosynthase α (KSα)Catalyzes the Claisen condensation steps, elongating the polyketide chain. Contains the active-site cysteine. amazonaws.comnih.gov
prmB (pdmB)Ketosynthase β (KSβ) / Chain Length Factor (CLF)Forms a heterodimer with KSα and is crucial for determining the precise length of the polyketide chain (dodecaketide). nih.govamazonaws.comnih.gov
prmC (pdmC)Acyl Carrier Protein (ACP)Carries the growing polyketide chain and the malonyl extender units, tethering them to the PKS complex during synthesis. rsc.orgamazonaws.com

The biological activity of pradimicins is critically dependent on the attachment of specific sugar and amino acid moieties to the polyketide aglycone. nih.govnih.gov For this compound, these are a disaccharide unit and a D-serine residue. doi.orgnih.gov The pdm gene cluster encodes the specific enzymes responsible for these crucial modifications. nih.govnih.govgrafiati.com

The incorporation of the amino acid is catalyzed by an amino acid ligase, PdmN. nih.govrsc.orgnih.gov This enzyme attaches an amino acid to the carboxyl group at the C-16 position of the pradimicin core. nih.govrsc.org PdmN exhibits relaxed substrate specificity, allowing it to incorporate D-alanine to form pradimicins A and S, or D-serine, when supplied exogenously, to produce this compound. rsc.orgnih.gov

Glycosylation occurs in a stepwise manner, catalyzed by two dedicated O-glycosyltransferases, PdmS and PdmQ. nih.govnih.govgrafiati.com Gene disruption studies have elucidated their specific roles. nih.govnih.govresearchgate.net PdmS acts first, attaching the initial amino sugar to the 5-hydroxyl group of the aglycone. nih.govnih.govresearchgate.net Subsequently, PdmQ attaches the second sugar moiety to the first, completing the disaccharide chain. nih.govnih.govresearchgate.net

GeneProteinFunctionReference
pdmNAmino Acid LigaseLigates a D-amino acid (D-serine for this compound) to the C-16 carboxyl group of the aglycone. nih.govrsc.orgnih.gov
pdmSO-GlycosyltransferaseCatalyzes the first glycosylation step, attaching the initial amino sugar moiety to the 5-OH group of the aglycone. nih.govnih.govgrafiati.comresearchgate.net
pdmQO-GlycosyltransferaseCatalyzes the second glycosylation step, attaching the second sugar (e.g., D-xylose) to the 3'-OH of the first sugar. nih.govnih.govgrafiati.comresearchgate.net

After the initial polyketide chain is synthesized, it undergoes a series of modifications by tailoring enzymes to form the final, complex architecture of pradimicins. usu.edunih.gov These enzymes, encoded within the pdm cluster, include cyclases, hydroxylases, and methyltransferases that act in a coordinated fashion. amazonaws.comgrafiati.com

Initial cyclization of the linear dodekaketide is performed by cyclases such as PdmD, PdmK, and PdmL, which work in concert with a monooxygenase, PdmH, to form the characteristic pentangular benzo[α]naphthacene quinone structure. nih.govrsc.orgresearchgate.net Further decorations include crucial hydroxylation and methylation steps. Two cytochrome P450 hydroxylases, PdmJ and PdmW, work synergistically to introduce hydroxyl groups at the C-5 and C-6 positions, respectively. usu.edunih.govgrafiati.comnih.gov Methylation at various positions is carried out by three distinct methyltransferases: PdmF (C-11 O-methyltransferase), PdmT (C-7 O-methyltransferase), and PdmO (N-methyltransferase for the amino sugar). usu.edugrafiati.com

GeneProteinFunction in Pradimicin BiosynthesisReference
PdmD, PdmK, PdmLCyclasesCatalyze the cyclization of the polyketide backbone to form the pentangular ring system. nih.govrsc.orgamazonaws.com
PdmHMonooxygenaseWorks synergistically with cyclases PdmK and PdmL to facilitate proper ring closure. nih.govrsc.orgresearchgate.net
PdmJCytochrome P450 HydroxylaseIntroduces a hydroxyl group at the C-5 position of the aglycone. usu.edunih.govgrafiati.com
PdmWCytochrome P450 HydroxylaseIntroduces a hydroxyl group at the C-6 position; acts synergistically with PdmJ. usu.edunih.govgrafiati.com
PdmFO-MethyltransferaseMethylates the hydroxyl group at the C-11 position. usu.edugrafiati.comresearchgate.net
PdmTO-MethyltransferaseMethylates the hydroxyl group at the C-7 position. usu.edugrafiati.comresearchgate.net
PdmON-MethyltransferaseMethylates the amino group of the first sugar moiety attached by PdmS. usu.edunih.govgrafiati.com

To prevent self-toxicity from the antibiotic they produce, microorganisms harbor resistance genes within the biosynthetic gene cluster. amazonaws.comnih.gov In the pradimicin cluster of A. hibisca, two such genes have been identified, designated pdmR1 and pdmR2. amazonaws.comnih.govewha.ac.kr These genes are proposed to encode two resistance proteins. amazonaws.comnih.gov Analysis suggests that these proteins are ABC (ATP-binding cassette) transporters, which typically function as efflux pumps. ewha.ac.kr Their role is likely to export the pradimicin molecules out of the cell, thereby preventing the accumulation of the antibiotic to toxic intracellular levels and conferring self-resistance to the producing organism. ewha.ac.kr

Tailoring Enzymes and Their Functions in Pradimicin Biosynthesis

Metabolic Precursors and Biosynthetic Intermediates

The biosynthesis of the core structure of pradimicins is a complex process involving polyketide and amino acid metabolism. The aglycone backbone of pradimicins, the dihydrobenzo[α]naphthacenequinone core, is assembled via a type II polyketide synthase pathway. jmb.or.krnih.gov Isotope labeling studies have shown that this aglycone moiety is derived from twelve acetate (B1210297) units and one alanine (B10760859) unit. researchgate.net The initial assembly results in a 24-carbon poly-β-ketone chain which undergoes a series of enzymatic modifications, including cyclization and aromatization, to form key intermediates. nih.gov

Investigations using blocked mutants of producing strains, such as Actinomadura verrucosospora subsp. neohibisca, have been instrumental in identifying several biosynthetic intermediates. nih.govnih.gov These studies reveal a pathway involving sequential demethylation and hydroxylation steps. Key intermediates that have been isolated and identified from various mutant strains provide a window into the biosynthetic sequence leading to the final pradimicin structure.

Table 1: Key Biosynthetic Intermediates in the Pradimicin Pathway

Intermediate Compound Producing Mutant Strain Reference
11-O-demethyl-7-methoxypradinone II Strain JN-219 nih.gov
11-O-demethylpradinone I Strain JN-219 nih.gov
11-O-demethylpradinone II Strain JN-219 nih.gov
11-O-demethylpradimicinone I Strain JN-47 nih.gov
11-O-demethyl-7-methoxypradimicinone II Strain JN-47 nih.gov
Pradinone I Strain JN-219 nih.gov
Pradimicinone II Strain JN-58 nih.gov
G-2A Heterologous host S. coelicolor CH999 nih.gov

Feeding these isolated aglycone intermediates to mutants blocked early in the biosynthetic pathway has confirmed their roles, as they were successfully converted to pradimicin A. nih.govebi.ac.uk This confirms their status as true intermediates in the formation of the pradimicin core.

Directed Biosynthesis and Analog Generation of this compound

The generation of this compound is a prime example of directed biosynthesis, where the natural biosynthetic pathway is intentionally manipulated to produce a specific, desired analog.

Exogenous Precursor Feeding Strategies

This compound is a D-serine analog of Pradimicin S. doi.orgnih.gov Its production is achieved through precursor-directed biosynthesis. This strategy involves supplementing the fermentation medium of a producing strain with a specific precursor that the organism can incorporate into the final molecule in place of the natural substrate.

In the case of this compound, the exogenous addition of D-serine to the culture of Actinomadura spinosa strain AA0851 results in the directed production of this compound. doi.orgnih.govresearchgate.net The biosynthetic machinery of the organism incorporates the supplied D-serine instead of the usual D-alanine, leading to the formation of the desired analog. rsc.org This technique also led to the co-production of a minor product, Pradimicin FB, which was identified as deglucosylpradimicin FL. doi.orgnih.gov

Table 2: Effect of Exogenous Precursor on Pradimicin Production

Producing Strain Exogenous Precursor Resulting Pradimicin Analog Reference
Actinomadura spinosa AA0851 D-serine This compound doi.orgnih.govresearchgate.net

Strain Engineering for Enhanced Production

To boost the supply of metabolic precursors, key regulatory and biosynthetic genes have been overexpressed. These include the gene for acetyl-CoA carboxylase (ACCase) from Streptomyces coelicolor and two regulatory genes, metK1-sp (encoding S-adenosylmethionine synthetase) and afsR-sp (a global regulator), from Streptomyces peucetius. nih.gov Overexpression of these genes, individually and in combination, in A. hibisca led to substantial increases in pradimicin production. nih.govresearchgate.net The recombinant strain A. hibisca ASA, which overexpressed all three genes, showed a 4.5-fold increase in pradimicin production compared to the parent strain. nih.gov Further enhancement was achieved by feeding these engineered strains additional carbon sources like methyl oleate (B1233923) and acetate. nih.gov

Table 3: Enhancement of Pradimicin Production in Engineered A. hibisca Strains

Recombinant Strain Overexpressed Gene(s) Production Increase (Fold) Reference
A. hibisca ACC ACCase 3.0 nih.gov
A. hibisca SAM metK1-sp 2.1 nih.gov
A. hibisca AFS afsR-sp 2.8 nih.gov
A. hibisca SA metK1-sp, afsR-sp 3.4 nih.gov
A. hibisca ASA ACCase, metK1-sp, afsR-sp 4.5 nih.gov

Derivation of Ferrous Sulfate-Resistant Strains for Increased Yields

A significant improvement in the yield of this compound was achieved through a different strain improvement strategy: the derivation of ferrous sulfate-resistant strains. doi.orgnih.gov Researchers found that higher yields of this compound could be obtained from strains of Actinomadura spinosa AA0851 that were selected for their resistance to ferrous sulfate (B86663). researchgate.net

This approach is based on the observation that the production of the parent compound, Pradimicin S, by the AA0851 strain was notably enhanced by the addition of 0.1-0.4% ferrous sulfate to the production medium. researchgate.net By selecting for mutants that can tolerate and perhaps better utilize higher concentrations of ferrous sulfate, a more robust and higher-yielding production strain for both Pradimicin S and, by extension, the directed biosynthesis of this compound, was developed. doi.orgnih.gov

Molecular Mechanisms of Action of Pradimicin Fs

Downstream Cellular and Subcellular Effects

Following the initial binding to carbohydrate targets on the cell surface, Pradimicin FS and its analogues trigger a series of downstream events that lead to cellular dysfunction and death. In fungi, the formation of the pradimicin-mannoside-calcium complex on the cell wall leads to the disruption of the plasma membrane's integrity. nih.govresearcher.life This disruption results in the leakage of essential intracellular components, such as potassium ions, ultimately causing cell death. nih.govnih.gov The lytic action is rapid, as evidenced by the quick lysis of fungal protoplasts upon treatment with pradimicin. nih.gov

In the context of parasitic infections, such as those caused by Trypanosoma brucei, the binding of pradimicins to VSGs leads to significant defects in endocytosis and cytokinesis. nih.govresearchgate.netplos.org Endocytosis is a critical process for nutrient uptake and clearance of surface-bound antibodies in trypanosomes. By impairing this process, pradimicins disrupt the parasite's ability to survive and proliferate. The interference with cytokinesis, the process of cell division, further contributes to the trypanocidal effect, leading to parasite lysis. nih.govresearchgate.net

In viral infections like HIV, the binding of pradimicins to the gp120 glycoprotein (B1211001) acts as a direct block to viral entry into host cells. kuleuven.benih.gov This inhibition of entry is a crucial downstream effect that prevents the initiation of the viral replication cycle. Furthermore, the interaction can inhibit virus-mediated syncytium formation, a process where an infected cell fuses with uninfected cells, contributing to the spread of the virus. researchgate.net

Fungal Cell Membrane Disruption and Lysis

The antifungal action of this compound is characterized by the disruption of the fungal cell membrane, a process that culminates in cell lysis. This mechanism is contingent upon the presence of calcium ions and the specific recognition of mannan (B1593421), a complex polysaccharide present on the surface of fungal cell walls. nih.govscience.gov Pradimicins, as a class, bind to the terminal D-mannoside residues of these mannoproteins. nih.gov This interaction facilitates the formation of a ternary complex, consisting of the pradimicin molecule, a D-mannoside unit, and a calcium ion. nih.govthers.ac.jp

The formation of this complex is a critical step that leads to a loss of the structural integrity of the fungal cell membrane. nih.govnih.gov This disruption results in the leakage of essential intracellular components, most notably potassium ions, which leads to osmotic instability and ultimately, cell death. doi.org This mode of action is fungicidal, affecting both growing and non-growing fungal cells. doi.orgnih.gov The specificity of this calcium-dependent binding to fungal mannoproteins, and not to mammalian cells, is a key feature of this class of antifungals. doi.org

Perturbation of Parasite Cytokinesis and Endocytosis

This compound has demonstrated in vitro trypanocidal activity, specifically against the bloodstream forms of Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.gov The mechanism of action in parasites involves the perturbation of fundamental cellular processes, namely cytokinesis and endocytosis, which ultimately leads to parasite cell lysis. nih.govresearchgate.net

Pradimicins, including this compound, function as non-peptidic carbohydrate-binding agents that adhere to the glycan moieties of the parasite's variant surface glycoproteins (VSGs). nih.govcsic.es This binding to the surface glycans is crucial for its trypanocidal effect. researchgate.net The interaction with VSGs leads to defects in the endocytic pathway and interferes with the process of cell division (cytokinesis). nih.govresearchgate.net Studies on related pradimicins have shown that this interference can cause morphological changes in the parasite, such as a rounded shape and detachment of the flagellum, and leads to an accumulation of cells with multiple nuclei and kinetoplasts, indicative of failed cytokinesis. csic.es

The following table presents the in vitro trypanocidal activity of this compound and related compounds against T. brucei.

CompoundEC50 (µM) against T. brucei
Pradimicin A2.1 ± 0.1
Pradimicin S5.3 ± 0.5
This compound11.2 ± 1.5
Pradimicin FA-114.0 ± 1.2
BMY2886415.2 ± 1.1
BMS18118426.5 ± 2.5

Data sourced from Castillo-Acosta et al., 2016. nih.gov

Structure Activity Relationship Studies of Pradimicin Fs and Analogs

Core Aglycone and Sugar Moiety Contributions to Bioactivity

The fundamental structure of pradimicins, a dihydrobenzo[a]naphthacenequinone aglycone, is essential for its biological activity. nih.gov However, the aglycone alone is not sufficient. Mutagenesis studies that resulted in deglycosylated metabolites, such as pradimicins M, N, O, and P, demonstrated a loss of antifungal activity, emphasizing the critical role of the sugar moieties. capes.gov.br The bioactivity of pradimicins is attributed to their ability to bind to D-mannose-containing glycans on the surface of fungal cells in a calcium-dependent manner, leading to membrane disruption. nih.gov

The sugar part of the molecule plays a crucial role in this interaction. Studies on various derivatives have clarified that the 5-O-(6-deoxy-β-D-sugar) is essential for activity. jst.go.jp The initial glycosylation step, attaching a 4',6'-dideoxy-4'-amino-d-galactose or 4',6'-dideoxy-4'-methylamino-d-galactose moiety to the 5-OH position of the aglycone, is a prerequisite for bioactivity. jst.go.jp The subsequent addition of a D-xylose moiety to the 3'-OH of the first sugar creates the disaccharide structure found in many active pradimicins. jst.go.jp

Impact of Amino Acid Substitutions on Activity Spectrum

A key feature of the pradimicin structure is the presence of a D-amino acid linked to the aglycone. Pradimicin FS is a direct result of amino acid substitution, being the D-serine analog of Pradimicin S. nih.gov This substitution is achieved through the directed biosynthesis by adding D-serine to the culture medium of Actinomadura spinosa. nih.govnih.gov Research indicates that this compound exhibits in vitro and in vivo antifungal activities equivalent to those of Pradimicin S. nih.govnih.gov

Other amino acid substitutions have also been explored. For instance, the replacement of the D-alanine in Pradimicin A and C with glycine (B1666218) resulted in Pradimicins D and E, respectively. jst.go.jp These glycine-containing analogs were found to have comparable in vitro activity to Pradimicin A against a variety of fungi and in vivo against Candida albicans. jst.go.jp Similarly, Pradimicins FA-1 and FA-2 are D-serine analogs of Pradimicins A and C, and they also show antifungal activity comparable to the parent compounds. nih.gov This suggests that some variation in the D-amino acid at this position is tolerated without significant loss of antifungal efficacy.

Table 1: Comparison of Antifungal Activity of Pradimicin Analogs with Amino Acid Substitutions

CompoundAmino AcidParent CompoundRelative Antifungal ActivityReference
This compoundD-SerinePradimicin S (D-Alanine)Equivalent nih.govnih.gov
Pradimicin DGlycinePradimicin A (D-Alanine)Equivalent jst.go.jp
Pradimicin EGlycinePradimicin C (D-Alanine)Equivalent jst.go.jp
Pradimicin FA-1D-SerinePradimicin A (D-Alanine)Comparable nih.gov
Pradimicin FA-2D-SerinePradimicin C (D-Alanine)Comparable nih.gov

Influence of Glycosylation and Sulfation on Target Interaction

Glycosylation is a determinant of the biological activity of pradimicins, as it is directly involved in the interaction with the target mannans on fungal cell walls. nih.gov The specific nature and linkage of the sugar residues are critical. Pradimicin S, the parent compound of this compound, is a sulfated analog of Pradimicin A. researchgate.net Specifically, it features a 3-sulfated glucose that replaces the terminal xylose moiety of Pradimicin A. researchgate.net This sulfation significantly increases the water solubility of the compound. researchgate.net

The negatively charged sulfate (B86663) group on the sugar moiety can influence the binding affinity and specificity to the target glycans. researchgate.net The interaction is not only dependent on the presence of the sugar but also its specific configuration and modifications. For example, Pradimicin S demonstrates potent activity against various pathogens by binding to their surface glycoproteins. csic.es The generation of parasite strains resistant to pradimicins showed defective glycan composition, highlighting the critical role of these sugar interactions in the drug's mode of action. csic.es

Chemical Derivatization and Semisynthetic Modifications for Enhanced Properties

To improve the therapeutic potential of pradimicins, various chemical and semisynthetic modifications have been explored. These efforts have primarily focused on enhancing properties such as water solubility and antifungal potency.

Modifications at the C-11 position of the aglycone have been shown to be permissible without a significant loss of antifungal activity. nih.govamazonaws.com For example, the 11-demethoxy derivative of Pradimicin A and the 11-O-ethyl and 11-O-fluoroethyl derivatives of Pradimicin T1 showed promising antifungal activity comparable to Pradimicin A. nih.govamazonaws.com Furthermore, microbial modification has been used to produce 11-O-L-xylosylpradimicins, which demonstrated a broad spectrum of antifungal activity and in vivo efficacy. nih.gov

The C4'-amino group of the sugar moiety has also been a target for derivatization. nih.govnih.gov Synthesis of 4'-N-alkyl and 4'-N-acyl derivatives has yielded compounds with improved properties. nih.gov Notably, 4'-N-carboxyl substituted alkyl, 4'-N-formyl, and 4'-axial-hydroxy derivatives retained the antifungal activity of the parent compounds while showing a significant improvement in water solubility. nih.gov For instance, the 4'-N-cyano derivative of Pradimicin C exhibited antifungal activities comparable to the parent compound but with good water-solubility. nih.gov N,N-dimethylation of Pradimicins A, E, and FA-2 also resulted in derivatives with superior in vitro antifungal activity and greatly improved water solubility and tolerance in animal models. capes.gov.brresearchgate.net

Table 2: Effects of Chemical Derivatization on Pradimicin Properties

Parent CompoundModificationResulting Derivative(s)Effect on Antifungal ActivityEffect on Water SolubilityReference
Pradimicin A11-demethoxy11-demethoxy-pradimicin AComparable to Pradimicin ANot specified nih.govamazonaws.com
Pradimicin T111-O-ethyl11-O-ethyl-pradimicin T1Comparable to Pradimicin ANot specified nih.govamazonaws.com
Pradimicin T111-O-fluoroethyl11-O-fluoroethyl-pradimicin T1Comparable to Pradimicin ANot specified nih.govamazonaws.com
Pradimicin A, C, FA-14'-N-carboxyl substituted alkylVariousRetainedGreatly improved nih.gov
Pradimicin A, C, FA-14'-N-formylVariousRetainedGreatly improved nih.gov
Pradimicin FA-24'-axial-hydroxy4'-axial-hydroxy-pradimicin FA-2RetainedGreatly improved nih.gov
Pradimicin C4'-N-cyano4'-N-cyano-pradimicin CComparable to parentGood nih.gov
Pradimicin A, E, FA-2N,N-dimethylationN,N-dimethyl derivativesSuperior to Pradimicin A (in vitro)Greatly improved capes.gov.brresearchgate.net

Antimicrobial Activity Profile of Pradimicin Fs in Vitro and Preclinical Models

Antifungal Spectrum and Efficacy

Pradimicin FS demonstrates broad-spectrum antifungal activity, a characteristic shared with other pradimicins. nih.gov This activity is attributed to a unique mechanism involving the binding to D-mannoside residues on the fungal cell wall. nih.gov

This compound and its parent compounds have shown potent activity against a wide array of clinically relevant fungi. This includes various species of Candida, Cryptococcus neoformans, and Aspergillus. nih.govjst.go.jp The pradimicin derivative BMS-181184, which is structurally related to this compound, was effective against 97% of 167 tested strains of Candida spp., Cryptococcus neoformans, Torulopsis glabrata, and Rhodotorula spp., with most minimum inhibitory concentrations (MICs) falling in the range of 2 to 8 µg/ml. nih.gov Similarly, MICs for Aspergillus fumigatus were also found to be within this range. nih.gov Pradimicins are also active against dematiaceous molds and Zygomycetes. nih.gov Studies on pradimicin A have demonstrated its effectiveness against strains of Candida albicans that are resistant to 5-fluorocytosine (B48100) and azole antifungals. jst.go.jp

Table 1: In Vitro Antifungal Activity of Pradimicin Derivative (BMS-181184)

Fungal Species Number of Strains Tested MIC Range (µg/ml)
Candida spp. 167 (including other yeasts) < 8 (for 97% of strains)
Cryptococcus neoformans 167 (including other yeasts) < 8 (for 97% of strains)
Aspergillus fumigatus Not specified < 8
Dermatophytes 26 < 8 (for 89% of strains)

Data sourced from a study on the pradimicin derivative BMS-181184, which shares structural similarities with this compound. nih.gov

Pradimicins generally exhibit a fungicidal action, meaning they actively kill fungal cells rather than merely inhibiting their growth. mdpi.comnaftin.com This fungicidal effect is a result of the disruption of the fungal cell membrane's integrity. nih.gov The process begins with the formation of a ternary complex involving the pradimicin molecule, calcium ions, and D-mannoside residues on the fungal cell wall. nih.govnih.gov This complex formation leads to membrane damage and subsequent cell death. nih.gov The derivative BMS-181184 has been shown to be fungicidal against yeasts and most strains of A. fumigatus. nih.gov However, the reduction in cell counts was less pronounced for A. fumigatus compared to yeasts, suggesting a potentially less rapid fungicidal effect against this filamentous fungus. nih.gov Against members of the family Dematiaceae, BMS-181184 was not fungicidal. nih.gov

Despite its broad spectrum, this compound and other pradimicins show reduced efficacy against certain fungal species. Notably, Fusarium species are comparatively resistant to high concentrations of pradimicin. nih.gov Similarly, the derivative BMS-181184 demonstrated poor activity (MICs ≥ 16 µg/ml) against Fusarium spp., as well as Aspergillus niger, Aspergillus flavus, and Pseudallescheria boydii. nih.gov The intrinsic resistance of Fusarium species to various antifungal agents is a known challenge in clinical practice. plos.org

Fungicidal Versus Fungistatic Mechanisms in Specific Pathogens

Antiviral Activity and Target Viruses

In addition to their antifungal properties, pradimicins, including derivatives like this compound, have demonstrated significant antiviral activity. researchgate.netcore.ac.uknih.gov This activity is particularly directed against enveloped viruses. medchemexpress.com

The antiviral action of pradimicins stems from their ability to act as carbohydrate-binding agents. nih.govnih.gov They function as entry inhibitors by targeting the heavily glycosylated envelope proteins of viruses. nih.goveurekalert.org By binding to the N-glycans on these viral glycoproteins, pradimicins can block the virus from entering host cells, thereby inhibiting its replication cycle. nih.goveurekalert.orgnih.gov Time-of-addition studies with pradimicin A have confirmed that it acts as a true virus entry inhibitor. nih.gov

The antiviral activity of pradimicins is specific to viruses that have a glycoprotein-rich envelope. medchemexpress.com This includes prominent human pathogens such as Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). researchgate.netnih.gov Pradimicin A has been shown to inhibit various HIV-1 clades with both X4 and R5 tropisms at non-toxic concentrations. nih.gov It achieves this by specifically interacting with the HIV-1 envelope glycoprotein (B1211001) gp120. nih.gov This interaction effectively prevents virus transmission in cell co-cultures. nih.gov

Table 2: Mentioned Compounds

Compound Name
This compound
Pradimicin A
Pradimicin S
Pradimicin FA-1
BMS-181184
BMY-28864
5-fluorocytosine
Amphotericin B
Fluconazole
Itraconazole
Caspofungin
Anidulafungin
Micafungin
Voriconazole
Posaconazole
Isavuconazole
Naftifine
Luliconazole
Econazole
Propiconazole
Bromuconazole
Epoxiconazole
Difenoconazole
Tebuconazole
Penconazole
Fludioxonil

Antiparasitic Activity

Efficacy Against Protozoan Parasites (e.g., Trypanosoma brucei, Leishmania donovani, Trypanosoma cruzi)

This compound, along with other members of the pradimicin family, demonstrates significant efficacy against several protozoan parasites responsible for major human diseases. These non-peptidic compounds act as carbohydrate-binding agents, a mechanism that underpins their broad antiparasitic potential. nih.govgoogle.comrsc.org

In vitro studies have confirmed the potent activity of this compound and its analogues against the bloodstream forms of Trypanosoma brucei, the causative agent of African trypanosomiasis (sleeping sickness). nih.gov this compound, Pradimicin A (PRM-A), and Pradimicin S (PRM-S) all exhibit 50% effective concentration (EC₅₀) values in the low micromolar range against T. brucei. nih.govcsic.es Specifically, PRM-A and PRM-S, which preferentially bind to mannose residues, have been shown to be the most active in these assays. nih.govcsic.es

The activity of pradimicins extends to Leishmania donovani, the parasite that causes visceral leishmaniasis. PRM-A and PRM-S are active at low micromolar concentrations against both the promastigote stage and the clinically relevant intracellular amastigote stage of the parasite. google.com

Furthermore, pradimicins have shown efficacy against Trypanosoma cruzi, the etiologic agent of Chagas disease. Both PRM-A and PRM-S have been documented to induce lysis of the infective trypomastigote forms of T. cruzi at low micromolar concentrations. google.com

Interactive Table: In Vitro Efficacy of Pradimicin Analogues Against Protozoan Parasites

Compound Parasite Form EC₅₀ (µM) Reference
This compound Trypanosoma brucei Bloodstream Low µM range nih.gov
Pradimicin A Trypanosoma brucei Bloodstream Low µM range nih.govgoogle.comcsic.es
Pradimicin S Trypanosoma brucei Bloodstream Low µM range nih.govgoogle.comcsic.es
Pradimicin A Leishmania donovani Amastigote Low µM range google.com
Pradimicin S Leishmania donovani Amastigote Low µM range google.com
Pradimicin A Trypanosoma cruzi Trypomastigote Low µM range google.com
Pradimicin S Trypanosoma cruzi Trypomastigote Low µM range google.com

Cellular Pathology in Parasitic Organisms

The antiparasitic action of this compound and its analogues is primarily driven by their ability to bind to specific sugar molecules on the parasite's surface, leading to severe cellular disruption. nih.govrsc.org This lectin-mimic activity targets glycoproteins, which are essential for the parasites' survival and infectivity. nih.govnih.gov

In Trypanosoma brucei, pradimicins specifically bind to the glycans of the Variant Surface Glycoprotein (VSG) coat that covers the parasite. nih.govresearchgate.net This interaction rapidly leads to a cascade of pathological events, including the perturbation of endocytosis and cytokinesis (cell division), ultimately resulting in parasite cell lysis. nih.govcsic.es Morphological studies have observed significant changes in treated trypanosomes, such as cell rounding and detachment of the flagellum. csic.es The binding to surface glycoproteins is considered a key toxic event. google.com

For Leishmania donovani and Trypanosoma cruzi, the mechanism is believed to be analogous. The compounds interact with surface glycoproteins, causing membrane disruption and parasite lysis. google.com The fundamental mechanism, as established in fungi, involves the formation of a complex between the pradimicin molecule, a calcium ion, and mannose-containing glycans on the cell surface. rsc.orgnih.gov This complex disrupts the integrity of the cell membrane, leading to cell death. nih.govnih.gov In Leishmania, the parasites are found within macrophages, and the disruption of the amastigote's cellular integrity is the key therapeutic effect. google.comnih.gov

Recently Investigated Antibacterial Activities

Spectrum of Activity Against Bacterial Pathogens (e.g., Streptococcus agalactiae, Pseudomonas aeruginosa, Staphylococcus aureus)

While renowned for their antifungal and antiparasitic effects, recent research has unveiled the antibacterial potential of certain pradimicin derivatives. A novel analogue, Pradimicin-IRD, has demonstrated a noteworthy spectrum of activity. nih.gov It displayed potent inhibition against both Gram-positive and Gram-negative bacteria, with a reported Minimum Inhibitory Concentration (MIC) of 3.1 µg/mL against Staphylococcus aureus, Streptococcus agalactiae, and Pseudomonas aeruginosa. researchgate.netnih.gov

Another recently discovered compound, Pradimicin U, also showed significant antibacterial properties, particularly against Gram-positive bacteria. It was highly active against Staphylococcus aureus (MIC of 1.56 µg/mL) and Bacillus cereus (MIC of 6.25 µg/mL). However, its activity against Gram-negative bacteria was limited, showing no inhibition of Acinetobacter baumannii at the maximum tested concentration. nih.gov

The activity of this compound itself has been stated to be equivalent to Pradimicin S in terms of its antifungal profile, suggesting their biological activities are comparable. doi.orgnih.gov However, specific MIC values for this compound against this panel of bacteria are not detailed in the available literature.

Interactive Table: In Vitro Antibacterial Activity of Pradimicin Derivatives

Compound Bacterial Pathogen Gram Stain MIC (µg/mL) Reference
Pradimicin-IRD Streptococcus agalactiae Positive 3.1 researchgate.netnih.gov
Pradimicin-IRD Pseudomonas aeruginosa Negative 3.1 researchgate.netnih.gov
Pradimicin-IRD Staphylococcus aureus Positive 3.1 researchgate.netnih.gov
Pradimicin U Staphylococcus aureus Positive 1.56 nih.gov
Pradimicin U Acinetobacter baumannii Negative Inactive nih.gov

Comparative Potency with Other Antimicrobial Agents

The potency of pradimicin derivatives can be contextualized by comparing their MIC values to those of standard antibiotics, although direct comparative studies are limited.

For infections caused by Gram-positive bacteria like Staphylococcus aureus, the MIC of Pradimicin U (1.56 µg/mL) and Pradimicin-IRD (3.1 µg/mL) indicates significant potency. nih.govnih.gov These values are within a range considered effective for many antibacterial agents. For comparison, vancomycin, a standard therapy for MRSA (methicillin-resistant S. aureus), often has MIC values in the 1-2 µg/mL range. The activity of these pradimicin derivatives suggests they could be potent agents against such pathogens.

The reported activity of Pradimicin-IRD against Pseudomonas aeruginosa (MIC 3.1 µg/mL) is particularly notable, as this pathogen is known for its high levels of intrinsic and acquired resistance to many classes of antibiotics. nih.govmdpi.com Standard anti-pseudomonal agents like ciprofloxacin (B1669076) or tobramycin (B1681333) have variable MICs depending on the strain's resistance profile, but an MIC of 3.1 µg/mL suggests a potent effect. plos.org

In the antifungal context, a derivative known as BMS-181184 was found to be less potent on a milligram-for-milligram basis than amphotericin B in treating Candida tropicalis infection in a mouse model. oup.com This highlights that while pradimicins are potent, their relative efficacy can vary depending on the specific compound, the pathogen, and the comparator drug.

Advanced Analytical Techniques for Pradimicin Fs Research

Spectroscopic Methods for Structural Elucidation and Interaction Analysis

Spectroscopic techniques are indispensable for determining the molecular structure of Pradimicin FS and investigating its binding mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, Solid-State)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural analysis of organic molecules like this compound. researchgate.netjst.go.jp One-dimensional (1D) NMR, including proton and carbon spectra, provides initial information about the chemical environment of the atoms within the molecule. wiley.com

For a comprehensive structural determination, two-dimensional (2D) NMR experiments are crucial. researchgate.netwiley.com Techniques such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Nuclear Overhauser Effect Spectroscopy (NOESY) are used to establish connectivity between protons and to determine the relative spatial proximity of atoms, which is essential for defining the molecule's conformation. researchgate.net

Solid-state NMR has also been applied to study pradimicins, offering insights into the structure and dynamics of the molecule in its solid form. doi.org This is particularly valuable for understanding intermolecular interactions in the aggregated state.

Mass Spectrometry (High-Resolution Mass Spectrometry, LC-MS/MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. jst.go.jp High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are critical for confirming the molecular formula.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.gov This technique is instrumental in identifying and characterizing this compound and its analogs. nih.gov The fragmentation patterns observed in MS/MS spectra provide valuable structural information, aiding in the definitive identification of the compound. nih.gov For instance, the application of frit-FAB LC/MS has been successfully used to identify bioconversion products in the biosynthesis of pradimicin S. researchgate.netnih.gov

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure the kinetics of molecular interactions. harvard.educytivalifesciences.com In the context of this compound and its analogs, SPR is employed to study their binding to target molecules, such as the surface glycoproteins of parasites. nih.govcsic.es

In a typical SPR experiment, a ligand (e.g., a target glycoprotein) is immobilized on a sensor chip, and the analyte (e.g., this compound) is flowed over the surface. harvard.edu The binding event causes a change in the refractive index at the sensor surface, which is detected as a response in real-time. harvard.edu This allows for the determination of key kinetic parameters:

Association rate constant (k_a): The rate at which the analyte binds to the ligand. harvard.edu

Dissociation rate constant (k_d): The rate at which the analyte-ligand complex dissociates. harvard.edu

Equilibrium dissociation constant (K_D): A measure of the binding affinity, calculated as the ratio of k_d to k_a. harvard.edu

SPR analysis has provided direct evidence for the binding of pradimicins to variant surface glycoproteins (VSGs) of trypanosomes. nih.govcsic.es Studies have shown that VSGs from drug-resistant parasites exhibit a lower capacity to bind pradimicin, confirming the importance of glycan composition in the binding interaction. nih.govcsic.es

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the purification, separation, and quantification of this compound from complex mixtures, such as fermentation broths.

High-Performance Liquid Chromatography (HPLC-DAD, HPLC-HRMS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pradimicins. mdpi.com When coupled with a Diode Array Detector (DAD), HPLC allows for the simultaneous monitoring of absorbance at multiple wavelengths, which aids in the identification and purity assessment of the compound. mdpi.com

The coupling of HPLC with high-resolution mass spectrometry (HPLC-HRMS) provides a powerful platform for both the separation and the precise mass determination of this compound and its related compounds. This combination is invaluable for metabolic profiling and for the identification of new analogs in complex biological matrices.

Table 1: HPLC Method Parameters for Pradimicin Analysis (Illustrative)

Parameter Value
Column Reversed-phase C18
Mobile Phase Gradient of aqueous acetonitrile (B52724) with additives like ammonium (B1175870) acetate (B1210297) and acetic acid nih.gov
Detector DAD or HRMS
Flow Rate 1.0 mL/min

| Injection Volume | 10 µL |

This table provides an illustrative example of typical HPLC parameters. Actual conditions may vary depending on the specific application.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Analog Identification

LC-MS is a highly sensitive and selective method for the identification of pradimicin analogs. nih.gov The technique has been successfully used to profile a wide range of structurally similar pradimicins in bacterial fermentation broths. nih.gov By analyzing the mass-to-charge ratio and fragmentation patterns, researchers can identify known analogs and discover new ones, such as Pradimicin FB, which was identified as deglucosylpradimicin FL. doi.org

The use of solid-phase extraction (SPE) prior to LC-MS analysis can significantly improve the quality of the results by removing interfering substances from the sample matrix. nih.gov

Table 2: Identified Pradimicin Analogs by LC-MS

Analog Amino Acid Moiety
Pradimicin A Alanine (B10760859) nih.gov
Pradimicin C Alanine nih.gov
Pradimicin L Alanine nih.gov
Pradimicin B Alanine nih.gov
Pradimicin D Glycine (B1666218) nih.gov
Pradimicin E Glycine nih.gov
Pradimicin FA-1 Serine nih.gov
Pradimicin FA-2 Serine nih.gov
Pradimicin FL Serine nih.gov
Pradimicin FB Serine nih.gov

This comprehensive suite of advanced analytical techniques provides the necessary tools for the detailed investigation of this compound, from its fundamental chemical structure to its intricate interactions with biological systems.

Microscopic Techniques for Cellular Phenotypes

Microscopic analysis is a cornerstone in elucidating the mechanism of action of antimicrobial compounds by providing direct visual evidence of their effects on cellular integrity and morphology. mdpi.com In the context of this compound and its related analogs, various advanced microscopic techniques, including electron microscopy and fluorescence microscopy, have been pivotal in characterizing the cellular phenotypes that result from the interaction between the compound and the target cell. nih.govnii.ac.jp These methods allow researchers to observe changes ranging from surface alterations to profound ultrastructural damage within the cell.

Research employing derivatives of pradimicin has provided significant insights into the compound's impact on the morphology of fungal and protozoan cells. These studies establish a visual timeline of the antifungal and antiprotozoal effects, starting from the initial binding to the cell surface to the eventual loss of cellular integrity.

Detailed Research Findings from Microscopic Analyses:

Electron Microscopy on Fungal Cells: Studies on the highly water-soluble pradimicin derivative, BMY-28864, have utilized electron microscopy to detail the morphological changes in Candida albicans. nih.gov

Scanning Electron Microscopy (SEM) revealed that the compound induces deformations on the cell surface, including abnormal swelling and the formation of bulges around bud scars and budding sites. nih.gov

Freeze-fracturing techniques and Transmission Electron Microscopy (TEM) provided a view of the internal damage. The primary effect observed was damage to the cell membrane, characterized by deep, pit-like invaginations. nih.gov Subsequently, TEM analysis of thin-sectioned specimens showed the cell membrane detaching from the cell wall, along with fragmentation of the nuclear membrane and mitochondrial aberrations. nih.gov A statistical sequence analysis of these morphological events concluded that the pradimicin derivative first attacks the cell membrane, which then leads to the disintegration of other organelles, ultimately causing cell death. nih.gov

Microscopy on Protozoan Parasites: The effects of Pradimicin S (PRM-S), a water-soluble derivative, have been investigated in Trypanosoma brucei, the parasite responsible for sleeping sickness.

Light Microscopy with Giemsa staining showed that incubation with PRM-S caused the parasite cells to adopt a rounded shape and led to the detachment of their flagellum. nih.govcsic.es

Fluorescence Microscopy using DAPI staining to visualize nuclei and kinetoplasts was employed to check for cell cycle alterations. This analysis revealed that PRM-S exposure led to a slight increase in cells that had completed mitosis (2N2K) and, more significantly, the appearance of a population with multiple nuclei and kinetoplasts (XNXK). This phenotype suggests that the compound impairs cytokinesis. nih.gov

Fluorescence-Based Visualization of Binding: To visualize the initial interaction, an azide-functionalized pradimicin derivative (PRM-Azide) was developed. nii.ac.jp

When conjugated with a fluorophore, PRM-Azide was used to stain Candida rugosa cells. Strong fluorescence was observed on the cell surface, which was significantly diminished in the presence of exogenous mannans, confirming that the compound binds to the cell-wall mannans. nii.ac.jpnih.gov This technique highlights the potential of pradimicin derivatives as tools for fluorescently labeling glycans containing mannose. nih.gov

The following table summarizes the key findings from microscopic studies on pradimicin derivatives.

Table 1: Summary of Microscopic Research Findings on Pradimicin Derivatives

Microscopic Technique Organism/Cell Type Pradimicin Derivative Key Observed Cellular Phenotypes Reference(s)
Scanning Electron Microscopy (SEM) Candida albicans BMY-28864 Abnormal swelling and bulging on the cell surface, particularly around budding sites. nih.gov
Transmission Electron Microscopy (TEM) Candida albicans BMY-28864 Cell membrane invaginations, detachment of the cell membrane from the cell wall, nuclear membrane fragmentation, mitochondrial aberration. nih.gov
Light Microscopy (Giemsa Stain) Trypanosoma brucei Pradimicin S (PRM-S) Rounded cell shape, detachment of the flagellum. nih.govcsic.es
Fluorescence Microscopy (DAPI Stain) Trypanosoma brucei Pradimicin S (PRM-S) Impaired cytokinesis, leading to cells with multiple nuclei and kinetoplasts (XNXK). nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation/Synonym
Pradimicin A PRM-A
This compound PRM-FS
Pradimicin S PRM-S
BMY-28864 BMS-181184
Pradimicin-Azide PRM-Azide
Benanomycin A
Amphotericin B
5-Fluorocytosine (B48100)
Ketoconazole
Nikkomycin Z
D-alanine
D-serine
Calcium Ca2+
Mannan (B1593421)
N-acetylglucosamine GlcNAc
N-acetylmuramic acid MurNAc

Future Directions in Pradimicin Fs Academic Research

Exploration of Novel Biosynthetic Pathways and Enzymes

The biosynthesis of pradimicins in Actinomadura hibisca is a complex process orchestrated by a Type II polyketide synthase (PKS) system and a suite of tailoring enzymes. The pradimicin gene cluster, localized on a 39-kb DNA segment, contains 28 open reading frames (ORFs) that encode the PKS, enzymes for sugar biosynthesis, tailoring enzymes, and resistance proteins. amazonaws.comjmb.or.kr Initial research has successfully identified and characterized several key enzymes, providing a foundation for future exploration and bioengineering.

Research has characterized eight critical tailoring enzymes that modify the core polyketide structure: PdmJ and PdmW (cytochrome P450 hydroxylases), PdmN (an amino acid ligase), PdmS and PdmQ (O-glycosyltransferases), and PdmO, PdmF, and PdmT (methyltransferases). usu.edu For instance, PdmJ introduces a hydroxyl group at the C-5 position, a critical step for subsequent glycosylation, while PdmW hydroxylates the C-6 position. ebi.ac.uknih.gov These two enzymes have been shown to work synergistically, with their co-expression significantly enhancing hydroxylation efficiency. ebi.ac.uknih.gov

The glycosylation steps are handled by dedicated O-glycosyltransferases; PdmS attaches the first sugar moiety to the 5-OH group of the aglycone, and PdmQ is responsible for adding the second sugar, a D-xylose moiety. grafiati.com Methylation is also a key modification. PdmF acts as the C-11 O-methyltransferase, PdmT methylates the 7-OH group, and PdmO is an N-methyltransferase that acts on the amino sugar. usu.eduoup.comnih.gov

Future research will likely focus on discovering novel pradimicin-producing strains with potentially different biosynthetic pathways or enzymes that could yield new, naturally produced analogs. Furthermore, the uncharacterized ORFs within the known gene cluster may encode enzymes with novel catalytic functions, the elucidation of which could provide new tools for biocatalysis and combinatorial biosynthesis. Engineered biosynthesis, by manipulating these enzymes, holds significant promise for creating chemical diversity for drug discovery. usu.edunih.gov

Table 1: Characterized Enzymes in the Pradimicin Biosynthetic Pathway

Enzyme Gene Enzyme Class Function Reference
PrmA/PrmB prmA/prmB Type II Polyketide Synthase (KSα/KSβ) Catalyzes the formation of the polyketide backbone. amazonaws.com
PdmJ pdmJ Cytochrome P450 Hydroxylase Introduces a hydroxyl group at C-5 of the aglycone. ebi.ac.uknih.gov
PdmW pdmW Cytochrome P450 Hydroxylase Introduces a hydroxyl group at C-6 of the aglycone. ebi.ac.uknih.gov
PdmN pdmN Amino Acid Ligase Ligates a D-alanine moiety to the carboxyl group. usu.eduebi.ac.uk
PdmS pdmS O-Glycosyltransferase Attaches the first sugar moiety to the 5-OH position. usu.edugrafiati.com
PdmQ pdmQ O-Glycosyltransferase Attaches the second sugar moiety (D-xylose). usu.edugrafiati.com
PdmO pdmO N-Methyltransferase Methylates the amino group of the first sugar. usu.edugrafiati.com
PdmF pdmF O-Methyltransferase Methylates the C-11 hydroxyl group. usu.eduoup.com
PdmT pdmT O-Methyltransferase Methylates the C-7 hydroxyl group. usu.eduoup.comnih.gov

Development of Advanced Synthetic Strategies for Complex Analogs

While the natural biosynthetic machinery provides a diverse array of pradimicins, chemical synthesis and modification are crucial for accessing analogs with improved properties. Advanced synthetic strategies are being developed to create complex derivatives that are not accessible through biosynthesis alone. These efforts include semi-synthesis starting from natural pradimicins and combinatorial biosynthesis.

Semi-synthetic derivatives like BMY-28864 and Pradimicin S (PRM-S) have been created to improve solubility and other pharmaceutical properties. researchgate.netnih.gov PRM-S, for example, is a highly water-soluble derivative of Pradimicin A where the terminal xylose is replaced by a 3-sulfated glucose. researchgate.netnih.gov Another derivative, Pradimicin FS, is sulfated at the C-3 position of the xylose sugar. annualreviews.org

A more advanced approach is combinatorial biosynthesis, which involves expressing a curated set of biosynthetic genes in a heterologous host to produce novel structures. nih.gov By combining tailoring enzymes like the hydroxylases (PdmJ, PdmW) and the amino acid ligase (PdmN) with the core PKS enzymes, researchers have successfully generated new pradimicin analogs. nih.gov This strategy allows for the systematic exploration of structure-activity relationships by creating targeted modifications. Future work in this area will likely involve the total synthesis of the pradimicin aglycone, which would grant complete control over its chemical architecture, and the development of more efficient chemoenzymatic methods that combine the precision of enzymes with the flexibility of synthetic chemistry.

In-depth Glycobiology and Receptor Interaction Studies

The defining characteristic of pradimicins is their unique, lectin-mimic ability to bind specifically to D-mannose residues in a calcium-dependent manner. csic.esjst.go.jp This interaction is the foundation of their biological activity and a primary focus of ongoing research. Pradimicins can discriminate mannose from other common monosaccharides, a specificity rarely seen in small molecules. jst.go.jpnih.gov

The binding mechanism involves the formation of a ternary complex. nih.gov Spectrophotometric and solid-state NMR studies suggest a stepwise process where two pradimicin molecules first form a dimer with a calcium ion ([PRM₂/Ca²⁺]). nih.govrsc.org This dimer then binds two mannose molecules with high affinity, forming a [PRM₂/Ca²⁺/Man₂] complex, which can then accommodate two additional mannose molecules with lower affinity. nih.govrsc.org This complex formation leads to aggregation, which is believed to be crucial for disrupting the target cell membrane. jst.go.jpnih.gov

The primary biological receptors are high-mannose-type glycans found on the surface of pathogens. tandfonline.com In fungi, pradimicins bind to cell wall mannans, leading to membrane disruption and cell lysis. annualreviews.orgnih.gov In viruses like HIV, the target is the heavily glycosylated envelope protein gp120. nih.govtandfonline.com Pradimicin A has been shown to preferentially recognize α(1-2) mannose linkages, which are abundant on viral glycoproteins. asm.org Similarly, it targets the spike protein N-glycans of coronaviruses. eurekalert.org In parasites like Trypanosoma brucei, the drug binds to the variant surface glycoproteins (VSGs). nih.govcsic.es

Future research is aimed at a more granular understanding of these interactions. High-resolution structural studies, such as cryo-electron microscopy, could visualize the pradimicin-glycan complex on a native cell surface. Investigating the binding kinetics and specificity for various branched oligomannose structures found in different pathogens will be key to designing analogs with enhanced target selectivity and potency. researchgate.net

Characterization of Novel Antimicrobial Targets

The primary antimicrobial target of this compound and its congeners is the array of mannoproteins on the surfaces of various pathogens. annualreviews.orgontosight.aioup.com The binding event itself initiates the antimicrobial effect by disrupting membrane integrity, causing leakage of intracellular contents and ultimately leading to cell death. nih.govoup.com This mechanism is distinct from most other antifungal agents that target ergosterol (B1671047) synthesis or cell wall glucan synthesis.

While the general target class is known, research continues to characterize specific glycoprotein (B1211001) targets and the downstream consequences of pradimicin binding.

Fungal Pathogens: The target is the mannan (B1593421) layer of the cell wall in fungi such as Candida albicans and Aspergillus fumigatus. nih.govjst.go.jp The interaction leads to osmotic lysis. oup.com

Viruses: For enveloped viruses like HIV and SARS-CoV-2, pradimicins act as entry inhibitors. eurekalert.orgoup.com They bind to the high-mannose glycans on the viral envelope glycoproteins (gp120 in HIV, spike protein in coronaviruses), preventing the virus from engaging with host cell receptors and fusing with the cell membrane. nih.goveurekalert.org

Parasites: In Trypanosoma brucei, the causative agent of African sleeping sickness, pradimicins bind to the dense coat of variant surface glycoproteins (VSGs), leading to defects in endocytosis and cytokinesis, which culminates in parasite lysis. nih.govcsic.es

Future work will focus on identifying if specific mannoproteins are more critical to the antimicrobial effect than others. Understanding whether pradimicin binding triggers specific downstream signaling pathways, beyond direct membrane damage, could reveal novel secondary targets and provide deeper insight into its potent activity. Furthermore, exploring the activity of pradimicin analogs against a wider range of glycosylated pathogens could expand their therapeutic potential.

Integrated Omics Approaches for Resistance Mechanism Elucidation

The emergence of drug resistance is a critical challenge in antimicrobial therapy. Understanding the molecular mechanisms by which pathogens develop resistance to pradimicins is essential for their long-term viability as therapeutic agents. Integrated omics approaches—combining genomics, transcriptomics, and proteomics—are powerful tools for this purpose.

Studies have already provided significant insights by generating and analyzing pradimicin-resistant strains of HIV and Trypanosoma.

HIV Resistance: Dose-escalating exposure of HIV-1 to Pradimicin A or S leads to the selection of mutant viruses. nih.govkuleuven.be Genomic analysis of these resistant strains reveals that resistance is conferred by the sequential deletion of N-glycosylation sites in the gp120 envelope protein. nih.govkuleuven.be Crucially, a high number of mutations (often five or more) are required to achieve significant resistance, indicating a high genetic barrier to resistance development. asm.orgkuleuven.be

Trypanosoma Resistance: In Trypanosoma brucei, resistance to Pradimicin A was achieved in vitro. nih.govcsic.es Transcriptomic and genomic analysis of the resistant parasites revealed that the primary mechanism of resistance is the downregulation of genes encoding oligosaccharyltransferases, specifically TbSTT3A and TbSTT3B. nih.govresearchgate.net This leads to defective N-glycosylation of the surface VSGs, which in turn reduces the binding efficiency of pradimicin. nih.govcsic.es This altered glycosylation also resulted in reduced infectivity of the parasite, highlighting a fitness cost associated with resistance. nih.govcsic.es

Future research will apply these integrated omics strategies to study resistance in fungal pathogens. By comparing the genomes, transcriptomes, and proteomes of susceptible and resistant fungal strains, researchers can identify mutations in glycosylation pathways, changes in cell wall structure, or upregulation of efflux pumps that may contribute to a resistant phenotype. This knowledge is vital for predicting and overcoming potential clinical resistance and for designing next-generation pradimicins that can evade these mechanisms.

Q & A

Q. How can researchers address peer review critiques regarding the novelty of this compound mechanisms?

  • Methodological Answer :
  • Comparative studies : Benchmark this compound against established antifungals (e.g., amphotericin B) using transcriptomics or proteomics to identify unique pathways.
  • Target validation : Employ CRISPR-Cas9 knockout libraries to confirm gene essentiality for observed activity.
  • Literature synthesis : Use systematic review frameworks (e.g., PRISMA) to contextualize findings within existing knowledge gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.